molecular formula C12H9Cl2F3N2O2 B5965951 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5965951
M. Wt: 341.11 g/mol
InChI Key: GGSZOUQAWGGCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DCTP, is a chemical compound that has been of great interest in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as protein kinases and cyclooxygenases, which are involved in various cellular processes such as signal transduction and inflammation.
Biochemical and physiological effects:
1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to possess anticancer properties by inhibiting the growth of cancer cells. In addition, 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to modulate the activity of certain enzymes involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a versatile compound that can be easily synthesized in high yield. It is also stable under normal laboratory conditions. However, its solubility in water is limited, which can pose a challenge in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in high yield.

Scientific Research Applications

1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, chemical biology, and material science. In medicinal chemistry, 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to possess anticancer properties by inhibiting the growth of cancer cells. In chemical biology, 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a tool to study the role of protein kinases in cellular signaling pathways. In material science, 1-(2,5-dichlorobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(2,5-dichlorophenyl)-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N2O2/c1-6-5-11(21,12(15,16)17)19(18-6)10(20)8-4-7(13)2-3-9(8)14/h2-4,21H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSZOUQAWGGCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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